2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide
Description
2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group attached to a substituted phenyl ring. The phenyl ring features a unique combination of substituents: 3-fluoro, 4-methoxy, and 2-methylthio groups.
The trifluoroacetyl group is a common motif in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and influence binding interactions . The methylthio (SMe) substituent at the 2-position may contribute to lipophilicity, while the methoxy (OMe) group at the 4-position could modulate electronic effects or participate in hydrogen bonding.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-fluoro-4-methoxy-2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c1-17-6-4-3-5(8(18-2)7(6)11)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHNIJRWTZVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxy-2-(methylthio)aniline and trifluoroacetic anhydride.
Acylation Reaction: The primary step involves the acylation of 3-fluoro-4-methoxy-2-(methylthio)aniline with trifluoroacetic anhydride in the presence of a base like pyridine. This reaction forms the desired acetamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the acylation reaction, followed by continuous purification processes.
Automation: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.
Scalability: Optimizing reaction parameters to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio group at the 2-position is highly susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
| Reagents | Products | Conditions |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | Mild acidic/neutral, 0–25°C |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone derivative | Anhydrous dichloromethane, 0°C to RT |
Mechanistic Insight :
-
Sulfoxide formation occurs via electrophilic oxidation, where the sulfur atom undergoes a two-electron oxidation.
-
Sulfone formation requires stronger oxidizing agents and proceeds through a second oxidation step .
Nucleophilic Substitution of the Methoxy Group
The methoxy group at the 4-position can undergo substitution under strongly basic or acidic conditions:
| Reagents | Products | Conditions |
|---|---|---|
| Sodium methoxide (NaOMe) | Methoxy → alkoxy substitution | Reflux in methanol |
| Boron tribromide (BBr₃) | Demethylation to phenolic -OH | Anhydrous dichloromethane, −78°C |
Case Study :
In structurally similar aryl methoxy compounds (e.g., 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide), demethylation with BBr₃ yields phenolic intermediates, enabling further functionalization .
Reduction of the Trifluoroacetamide Moiety
The trifluoroacetamide group can be reduced to an amine under harsh conditions:
| Reagents | Products | Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Amine derivative | Anhydrous THF, reflux |
Limitations :
-
The electron-withdrawing trifluoromethyl group stabilizes the amide bond, necessitating vigorous reducing agents .
Cross-Coupling Reactions
The aryl ring can participate in palladium-catalyzed cross-coupling reactions if halogenated:
| Reaction Type | Catalyst/Reagents | Products |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Aryl amine derivatives |
Example :
Halogenation at the 3- or 5-position (e.g., via electrophilic iodination) enables Suzuki coupling with boronic acids to introduce diverse aryl groups .
Acid/Base Hydrolysis
The trifluoroacetamide group resists hydrolysis under mild conditions but cleaves under prolonged acidic or basic treatment:
| Conditions | Products |
|---|---|
| 6M HCl, reflux | Aniline derivative + trifluoroacetic acid |
| NaOH (aq), 100°C | Aniline derivative + NaTFA |
Comparative Reactivity Table
| Functional Group | Reaction | Reactivity |
|---|---|---|
| Methylthio (-SMe) | Oxidation (H₂O₂/mCPBA) | High |
| Methoxy (-OMe) | Nucleophilic substitution | Moderate (requires activation) |
| Trifluoroacetamide (-NTFA) | Reduction (LiAlH₄) | Low |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of fluorine atoms can enhance metabolic stability and bioavailability. Research indicates that compounds with similar structures have shown activity against various cancer cell lines and could serve as leads for developing new anticancer agents .
Case Study: Anticancer Activity
A study investigating a series of fluorinated acetamides demonstrated significant antiproliferative effects on human cancer cell lines. The introduction of trifluoromethyl groups was found to improve the compounds' potency against certain tumors .
Agrochemical Development
Fluorinated compounds are often utilized in agrochemicals due to their enhanced biological activity and environmental stability. This compound may serve as a precursor in synthesizing herbicides or pesticides that require specific targeting mechanisms against pests while minimizing environmental impact.
Case Study: Herbicide Synthesis
Research into fluorinated phenylacetamides has led to the development of novel herbicides with reduced toxicity to non-target organisms. The incorporation of methoxy and methylthio groups has been shown to improve selectivity and efficacy .
Material Science
The unique properties of fluorinated compounds make them valuable in material science, particularly in developing high-performance materials such as coatings and polymers. The compound's thermal stability and chemical resistance can be advantageous in formulating advanced materials for industrial applications.
Case Study: Coating Formulations
Investigations into fluorinated polymers have revealed that incorporating compounds like 2,2,2-trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide can enhance the durability and hydrophobicity of coatings used in harsh environments .
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy and methylthio groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide, we compare it with structurally analogous trifluoroacetamides (Table 1). Key differences lie in the substituents on the aromatic ring, which dictate electronic, steric, and bioactivity profiles.
Table 1: Structural and Functional Comparison of Selected Trifluoroacetamides
Electronic and Steric Effects
- The 4-methoxy group in the target compound introduces a mild electron-donating effect, which may counterbalance EWGs and fine-tune reactivity .
- Steric Effects: The 2-methylthio group in the target compound introduces steric bulk, possibly hindering interactions compared to smaller substituents like fluorine or hydrogen. In contrast, 4c’s 2-CF₃ group, while bulky, demonstrates high repellent potency, suggesting steric tolerance in mosquito olfactory receptors .
Research Findings and Limitations
- The target compound’s discontinued status () implies unresolved challenges in synthesis, stability, or bioactivity.
- Further studies could explore modifying the target compound’s substituents (e.g., replacing SMe with CF₃) to optimize repellency or fungicidal activity, leveraging insights from active analogs .
Biological Activity
2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide (CAS: 2586125-97-3) is a synthetic compound characterized by its trifluoromethyl and methoxy substituents, which contribute to its unique biological properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C10H9F4NO2S
- Molecular Weight : 283.24 g/mol
- IUPAC Name : this compound
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential applications in pharmacology.
Antitumor Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antitumor properties. For instance, a study assessing the effects of similar trifluoromethylated compounds on cancer cell lines demonstrated promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that compounds with similar structural features possess antibacterial effects against a range of pathogenic bacteria. The specific mechanisms may include disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Antitumor Effects :
-
Antimicrobial Screening :
- Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to test sensitivity.
- Results : The compound exhibited notable inhibitory zones against tested strains, suggesting potential as a lead compound for antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, leading to cellular disruption in bacteria .
Q & A
Basic: What synthetic routes are commonly employed for preparing 2,2,2-trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide, and how can yield optimization be achieved?
Methodological Answer:
A multi-step synthesis is typically required, involving:
- Step 1 : Activation of the phenyl ring via introduction of methoxy and methylthio groups. For example, nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent and potassium carbonate as a base) .
- Step 2 : Trifluoroacetylation using 2,2,2-trifluoroacetic anhydride or analogous reagents. Catalysts like DMAP can enhance reaction efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients is critical for isolating the pure product. Monitoring reaction progress via TLC ensures minimal side products .
Optimization Strategies : - Use molecular sieves to scavenge moisture in moisture-sensitive steps .
- Adjust stoichiometry (e.g., 1.5 equivalents of chloroacetylated intermediates) to drive reactions to completion .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion for C₁₀H₈F₄NO₂S, calculated 298.02 g/mol).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .
Advanced: How do electron-withdrawing substituents (e.g., CF₃, F) influence the compound’s reactivity in subsequent derivatization?
Methodological Answer:
- Electronic Effects : The trifluoromethyl group deactivates the phenyl ring, reducing electrophilic substitution rates. This necessitates stronger catalysts (e.g., TMSOTf) for functionalization .
- Ortho/Meta-Directing Effects : Fluorine and methylthio groups direct incoming electrophiles to specific positions. For example, fluorine’s -I effect may favor meta-substitution in further reactions .
- Challenges : Competing substituent effects (e.g., methoxy’s +M vs. CF₃’s -I) can lead to regioselectivity conflicts. Computational modeling (DFT) is recommended to predict reactive sites .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities .
- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, coupling between fluorine and protons may cause complex splitting .
- Step 3 : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations). Discrepancies may indicate tautomerism or conformational flexibility .
Basic: What purification strategies are effective for removing by-products like unreacted starting materials?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar by-products (e.g., unreacted amines) using dichloromethane/water phases .
- Recrystallization : Optimize solvent polarity (e.g., methanol/ethyl acetate mixtures) to isolate crystalline product .
- Flash Chromatography : Use silica gel with gradient elution (e.g., 5% → 30% ethyl acetate in hexane) for high-resolution separation .
Advanced: What challenges arise when scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Heat Transfer : Exothermic reactions (e.g., trifluoroacetylation) require controlled heating/cooling systems to prevent decomposition .
- Solvent Volume : Replace DMF with toluene or THF in larger batches to simplify solvent recovery .
- Catalyst Efficiency : Heterogeneous catalysts (e.g., immobilized DMAP) improve recyclability and reduce costs .
Basic: How can researchers validate the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC .
- Light Sensitivity : Protect from UV exposure using amber vials, as arylthioether groups may oxidize .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the acetamide group .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Trapping : Quench reactive intermediates (e.g., imidates) with methanol to stabilize them .
- Parallel Optimization : Screen catalysts (e.g., TMSOTf vs. BF₃·Et₂O) and solvents (CH₂Cl₂ vs. ethers) for each step .
- Flow Chemistry : Continuous flow systems improve mixing and heat dissipation in large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
